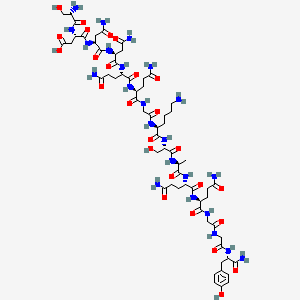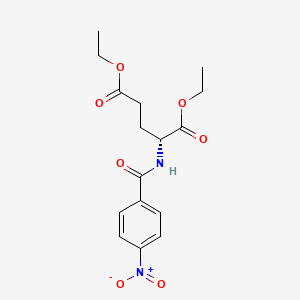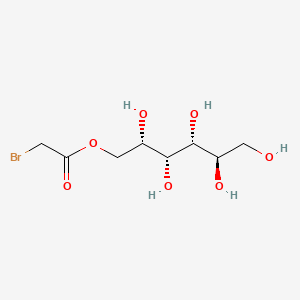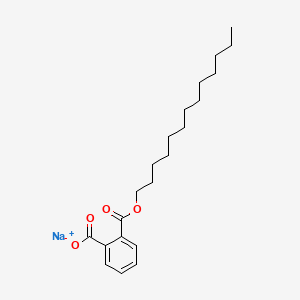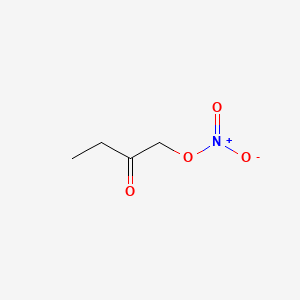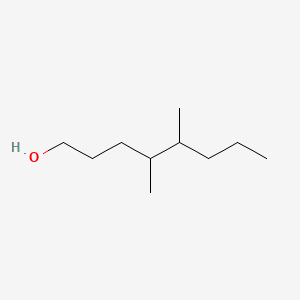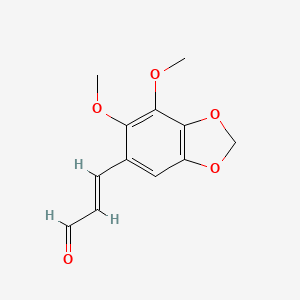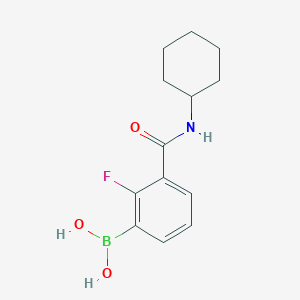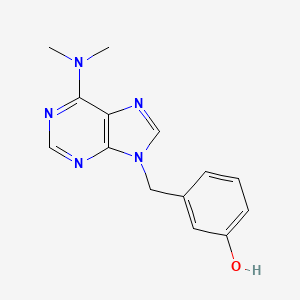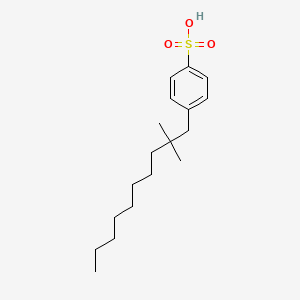
1,4-Dioxaspiro(4.4)nonane-6-propiononitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 252-629-7, also known as heneicosane, is an organic compound with the molecular formula C21H44. It is a straight-chain, saturated hydrocarbon, commonly found as a white waxy solid. Heneicosane is naturally occurring and can be found in various plants and insects. It is used in a variety of applications, including as a pheromone in certain termite species and as an attractant for mosquitoes .
准备方法
Synthetic Routes and Reaction Conditions
Heneicosane can be synthesized through a multi-step process. One method involves reacting 2,4-alkaneanedione with 1-bromooctadecane in absolute ethanol in the presence of 18-crown-6 as a catalyst to produce 2-heneicosanone. This intermediate is then reduced using hydrazine hydrate and potassium hydroxide in ethylene glycol to obtain heneicosane .
Industrial Production Methods
Industrial production of heneicosane typically involves the same synthetic route but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring high yields and purity of the final product .
化学反应分析
Types of Reactions
Heneicosane primarily undergoes reactions typical of alkanes, such as combustion and halogenation.
Combustion: When burned in the presence of oxygen, heneicosane produces carbon dioxide and water.
Halogenation: Heneicosane can react with halogens, such as chlorine or bromine, to form halogenated derivatives.
Common Reagents and Conditions
Combustion: Requires oxygen and an ignition source.
Halogenation: Typically involves the use of chlorine or bromine under ultraviolet light or heat to initiate the reaction.
Major Products Formed
Combustion: Carbon dioxide and water.
Halogenation: Various halogenated heneicosane derivatives, depending on the halogen used and the reaction conditions.
科学研究应用
作用机制
The mechanism by which heneicosane exerts its effects varies depending on its application:
As a Pheromone: Heneicosane interacts with specific receptors in insects, triggering behavioral responses such as attraction or repulsion.
In Nanoparticles: When used in the synthesis of nanoparticles, heneicosane acts as a reducing and stabilizing agent.
相似化合物的比较
Heneicosane is similar to other long-chain alkanes such as icosane (C20H42) and tetracosane (C24H50). it is unique in its specific applications and properties:
Icosane: Has a slightly lower molecular weight and melting point compared to heneicosane. It is less commonly used as a pheromone or in nanoparticle synthesis.
Tetracosane: Has a higher molecular weight and melting point. .
List of Similar Compounds
- Icosane (C20H42)
- Tetracosane (C24H50)
- Nonadecane (C19H40)
- Docosane (C22H46)
Heneicosane stands out due to its specific use in pheromone research and nanoparticle synthesis, making it a valuable compound in both biological and industrial contexts.
属性
CAS 编号 |
35579-33-0 |
|---|---|
分子式 |
C10H15NO2 |
分子量 |
181.23 g/mol |
IUPAC 名称 |
3-(1,4-dioxaspiro[4.4]nonan-9-yl)propanenitrile |
InChI |
InChI=1S/C10H15NO2/c11-6-2-4-9-3-1-5-10(9)12-7-8-13-10/h9H,1-5,7-8H2 |
InChI 键 |
ZHRHBAXGQRGXHJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2(C1)OCCO2)CCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


